3-(benzylsulfamoyl)-N-cyclopropyl-4-methoxybenzamide
Overview
Description
3-(benzylsulfamoyl)-N-cyclopropyl-4-methoxybenzamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(benzylamino)sulfonyl]-N-cyclopropyl-4-methoxybenzamide is 360.11437830 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Future Directions
The future directions for research on “3-[(benzylamino)sulfonyl]-N-cyclopropyl-4-methoxybenzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, research could be conducted to explore its potential applications in medicine and agriculture, given the known uses of sulfonamides in these fields .
Mechanism of Action
Target of Action
The primary target of 3-[(benzylamino)sulfonyl]-N-cyclopropyl-4-methoxybenzamide, also known as RS-1, is the human homologous recombination protein RAD51 . RAD51 plays a crucial role in DNA repair and maintenance of genomic stability .
Mode of Action
RS-1 enhances the binding of RAD51 to single-stranded DNA (ssDNA) and stabilizes the active form of RAD51 filaments . This stabilization occurs without inhibiting RAD51’s ATPase activity .
Biochemical Pathways
RS-1 affects the homologous recombination (HR) pathway, a major DNA repair pathway. By enhancing RAD51’s activity, RS-1 promotes the formation of active presynaptic filaments, which are essential for HR .
Result of Action
By stimulating RAD51, RS-1 enhances the homologous recombination activity, leading to more efficient DNA repair . This can potentially increase cell survival in response to DNA damage .
Properties
IUPAC Name |
3-(benzylsulfamoyl)-N-cyclopropyl-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-10-7-14(18(21)20-15-8-9-15)11-17(16)25(22,23)19-12-13-5-3-2-4-6-13/h2-7,10-11,15,19H,8-9,12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMOUJJXGVQWHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)S(=O)(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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